molecular formula C27H54N2O5SSi3 B12940369 1-((2R,3R,4R,5R)-3,4-Bis((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

1-((2R,3R,4R,5R)-3,4-Bis((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B12940369
M. Wt: 603.1 g/mol
InChI Key: SNIWSGAYWNOCEI-JMJGKCIBSA-N
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Description

1-((2R,3R,4R,5R)-3,4-Bis((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a complex organic compound that features multiple tert-butyldimethylsilyl (TBDMS) protecting groups. These groups are often used in organic synthesis to protect hydroxyl functionalities during various chemical reactions. The compound also contains a tetrahydrofuran ring and a dihydropyrimidinone moiety, which are common in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2R,3R,4R,5R)-3,4-Bis((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups on the starting material are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Formation of Tetrahydrofuran Ring: The protected intermediate undergoes cyclization to form the tetrahydrofuran ring.

    Introduction of Dihydropyrimidinone Moiety:

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesizers and high-throughput screening techniques to identify the best conditions for each step.

Chemical Reactions Analysis

Types of Reactions

1-((2R,3R,4R,5R)-3,4-Bis((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the dihydropyrimidinone moiety.

    Substitution: The TBDMS protecting groups can be selectively removed and replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Deprotection of TBDMS groups can be achieved using tetrabutylammonium fluoride (TBAF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced dihydropyrimidinone analogs.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound may be used to study enzyme interactions and metabolic pathways.

Medicine

The dihydropyrimidinone moiety is a common feature in many antiviral and anticancer agents, making this compound a valuable starting point for drug development.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2R,3R,4R,5R)-3,4-Bis((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the dihydropyrimidinone moiety suggests potential interactions with nucleic acids or enzymes involved in nucleotide metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-((2R,3R,4R,5R)-3,4-Bis((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-2-oxo-2,3-dihydropyrimidin-4(1H)-one: Similar structure but with an oxo group instead of a thioxo group.

    1-((2R,3R,4R,5R)-3,4-Bis((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-thione: Similar structure but with a thione group.

Uniqueness

The unique combination of the tetrahydrofuran ring, multiple TBDMS protecting groups, and the dihydropyrimidinone moiety makes this compound particularly versatile in synthetic chemistry and drug development.

Properties

Molecular Formula

C27H54N2O5SSi3

Molecular Weight

603.1 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C27H54N2O5SSi3/c1-25(2,3)36(10,11)31-18-19-21(33-37(12,13)26(4,5)6)22(34-38(14,15)27(7,8)9)23(32-19)29-17-16-20(30)28-24(29)35/h16-17,19,21-23H,18H2,1-15H3,(H,28,30,35)/t19-,21-,22-,23-/m1/s1

InChI Key

SNIWSGAYWNOCEI-JMJGKCIBSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=S)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=O)NC2=S)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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